molecular formula C11H12BrN3O B2360179 6-Bromo-3-(tetrahydro-2H-pyran-4-yl)pyrazolo[1,5-a]pyrimidine CAS No. 1774896-96-6

6-Bromo-3-(tetrahydro-2H-pyran-4-yl)pyrazolo[1,5-a]pyrimidine

Cat. No. B2360179
CAS RN: 1774896-96-6
M. Wt: 282.141
InChI Key: RZQUGOQIDWGVOH-UHFFFAOYSA-N
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Description

“6-Bromo-3-(tetrahydro-2H-pyran-4-yl)pyrazolo[1,5-a]pyrimidine” is a chemical compound with the molecular formula C11H12BrN3O . It is a solid substance at room temperature .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrazolo[1,5-a]pyrimidine core, which is a fused nitrogen-containing heterocyclic ring system . It also contains a tetrahydro-2H-pyran-4-yl group .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 282.14 . It is a solid substance at room temperature . Further physical and chemical properties are not specified in the retrieved sources.

Scientific Research Applications

Antiproliferative Applications

6-Bromo-3-(tetrahydro-2H-pyran-4-yl)pyrazolo[1,5-a]pyrimidine has been utilized in the synthesis of various heterocyclic compounds with potential antiproliferative properties. For instance, compounds containing this moiety have demonstrated promising antitumor activity against liver carcinoma (HEPG2-1), highlighting its significance in cancer research (Gomha, Zaki, & Abdelhamid, 2015).

Antibacterial Properties

Research has also explored the use of this compound in synthesizing new polyheterocyclic ring systems with notable in vitro antibacterial properties. These developments point to its potential utility in addressing various bacterial infections and related diseases (Abdel‐Latif, Mehdhar, & Abdel-Ghani, 2019).

Antiviral and Antitumor Activities

The compound has been involved in the creation of pyrazolo[3,4-d]pyrimidine ribonucleosides with significant biological activity. Some derivatives have shown antiviral and antitumor activities, notably against measles and leukemia, demonstrating its potential in developing treatments for infectious and malignant diseases (Petrie et al., 1985).

Synthesis and Functionalization

The compound has been key in synthesizing and functionalizing pyrazolo[1,5-a]pyrimidines, facilitating the exploration of various derivatives and their potential therapeutic applications. This versatility is crucial in medicinal chemistry and drug discovery (Catalano et al., 2015).

Development of Systemic Fungicides

It has also been used in synthesizing pyrazolo[1,5-a]pyrimidine derivatives as structural analogues of systemic fungicides, showing high levels of fungicidal activity. This application is important in agriculture and environmental sciences (Huppatz, 1985).

Inhibitory Activity against 5-Lipoxygenase

Research indicates the synthesis of novel pyrazolo[3,4-d]pyrimidine derivatives with anti-5-lipoxygenase and anticancer activities. This discovery is significant in developing treatments for inflammatory diseases and cancer (Rahmouni et al., 2016).

Synthesis of Nucleosides

The compound has facilitated the synthesis of novel pyrazolo[3,4-d]pyrimidine nucleosides, indicating its utility in the field of nucleoside chemistry and its potential in pharmacological applications (Ugarkar et al., 1984).

Future Directions

Pyrimidine and its fused derivatives, including pyrazolo[3,4-d]pyrimidine, have received much interest due to their diverse biological potential . They have shown promising anticancer activity and have been used as protein kinase inhibitors for cancer treatment . Therefore, “6-Bromo-3-(tetrahydro-2H-pyran-4-yl)pyrazolo[1,5-a]pyrimidine” and similar compounds may have potential applications in the development of new anticancer drugs.

properties

IUPAC Name

6-bromo-3-(oxan-4-yl)pyrazolo[1,5-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrN3O/c12-9-5-13-11-10(6-14-15(11)7-9)8-1-3-16-4-2-8/h5-8H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZQUGOQIDWGVOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C2=C3N=CC(=CN3N=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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